Pinolenic acid

Description

Pinolenic acid has been reported in Teucrium cubense and Pinus koraiensis with data available.

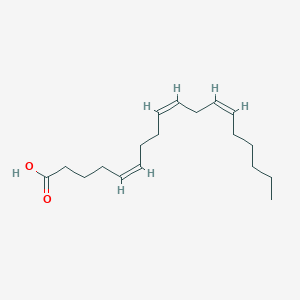

Structure

3D Structure

Properties

IUPAC Name |

(5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQHFNIKBKZGRP-URPRIDOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895852 | |

| Record name | cis,cis,cis-5,9,12-Octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16833-54-8 | |

| Record name | Pinolenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16833-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinolenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016833548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis,cis-5,9,12-Octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOLENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B810C93MD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pinolenic Acid: A Technical Guide to its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinolenic acid is a polyunsaturated fatty acid found primarily in pine nuts and their oil.[1][2][3][4][5][6] As a unique omega-6 fatty acid, it has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, appetite-suppressing, and lipid-lowering effects. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and an in-depth look at its known biological activities and associated signaling pathways. All quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

Physicochemical Properties of this compound

This compound, systematically known as (5Z,9Z,12Z)-octadeca-5,9,12-trienoic acid, is an isomer of gamma-linolenic acid (GLA).[1] While sharing the same molecular formula, its distinct structure contributes to its unique biological functions. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C18H30O2 | [7][8] |

| Molecular Weight | 278.43 g/mol | [7][8] |

| Appearance | Liquid | [5] |

| Boiling Point | 384.00 to 385.00 °C (estimated) | [9] |

| Solubility | Water: 0.02371 mg/L @ 25 °C (estimated) DMF: ~20.00 - 30 mg/mL DMSO: ~20.00 - 30 mg/mL Ethanol: Soluble | [5][6][9][10] |

| Storage | Store at low temperature; Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [5] |

Biological Activities and Signaling Pathways

This compound exerts its biological effects through multiple signaling pathways, primarily impacting inflammation, appetite regulation, and lipid metabolism.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties.[3] Studies have shown its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[11][12] The underlying mechanisms involve the inhibition of key inflammatory signaling pathways, including NF-κB and STAT1, and the activation of peroxisome proliferator-activated receptors (PPARs).[11][12]

Appetite Suppression

A notable effect of this compound is its ability to suppress appetite.[1][4] This is primarily achieved by stimulating the release of satiety hormones, cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1), from enteroendocrine cells in the gut.[4] this compound acts as a dual agonist for free fatty acid receptors 1 and 4 (FFA1 and FFA4), which are expressed on these cells and mediate the release of CCK and GLP-1.[13]

Lipid Metabolism Regulation

This compound also plays a role in regulating lipid metabolism. It has been shown to downregulate the expression of genes involved in lipid synthesis, such as sterol regulatory element-binding protein 1c (SREBP-1c), fatty acid synthase (FASN), and stearoyl-CoA desaturase-1 (SCD1).[14][15][16] This suggests a potential role for this compound in managing conditions associated with dyslipidemia.

Quantitative Data on Biological Effects

The following table summarizes quantitative data from various studies on the biological effects of this compound.

| Biological Effect | Experimental Model | Dosage/Concentration | Result | Reference |

| Anti-inflammatory | LPS-stimulated PBMCs from RA patients | 25-50 µM | 60% reduction in IL-6 and TNF-α release | [11][12] |

| LPS-stimulated PBMCs from healthy controls | 25-50 µM | 50% reduction in IL-6 and 35% reduction in TNF-α release | [11][12] | |

| THP-1 monocytes | 25-100 µM | 55% reduction in cell migration | [12][17] | |

| THP-1 macrophages | 25-100 µM | 40-50% reduction in macropinocytosis and oxLDL uptake | [12][17] | |

| Lipid Metabolism | HepG2 cells | Not specified | Reduction in arachidonic acid levels in the phosphatidylinositol fraction from 15.9% to 7.0% | [4][6] |

| HepG2 cells | Not specified | Downregulation of SREBP-1c, FASN, and SCD1 gene expression | [14] | |

| Appetite Suppression | Overweight women | 3 grams of pine nut oil | Significant increase in CCK and GLP-1 release over 4 hours |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of this compound.

Extraction and Purification of this compound from Pine Nuts

A common method for obtaining this compound involves a multi-step process of extraction and purification from pine nut oil.

Detailed Methodology:

-

Extraction: Crude oil is extracted from pine nuts using either cold pressing or solvent extraction with a solvent like n-hexane.

-

Hydrolysis: The triglycerides in the crude oil are hydrolyzed to free fatty acids (FFAs) using a suitable lipase or chemical saponification.

-

Purification:

-

Solvent Fractionation: The FFA mixture is dissolved in a solvent such as n-hexane and subjected to low temperatures (e.g., -85°C) to selectively crystallize and remove saturated and monounsaturated fatty acids, thereby enriching the this compound content in the liquid fraction.[13]

-

Urea Complexation: The FFA mixture is treated with urea in a solvent like ethanol or methanol. Urea forms crystalline inclusion complexes with saturated and monounsaturated fatty acids, which can be separated by filtration, leaving the polyunsaturated fatty acids, including this compound, in the filtrate.[18]

-

Enzymatic Esterification: Selective esterification of other fatty acids using a lipase can also be employed to enrich this compound.[18]

-

Analysis of this compound by Gas Chromatography (GC)

Gas chromatography is a standard method for the quantitative analysis of fatty acids.

Sample Preparation (Derivatization):

-

Free fatty acids are converted to their more volatile methyl esters (FAMEs) by esterification. A common method is to use a reagent such as boron trifluoride in methanol.

-

The resulting FAMEs are extracted into an organic solvent like hexane.

GC Conditions:

-

Column: A polar capillary column, such as one coated with a cyanopropyl polysiloxane phase, is typically used for the separation of FAMEs.

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector Temperature: Typically around 250°C.

-

Oven Temperature Program: A temperature gradient is used to achieve optimal separation of the different fatty acids. For example, starting at a lower temperature and gradually increasing to a higher temperature.

-

Detection: A Flame Ionization Detector (FID) is commonly used.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a known internal standard.

Cell Migration Assay (Boyden Chamber)

The Boyden chamber assay is used to assess the effect of this compound on cell migration.

Protocol Outline:

-

Cell Culture: The cell type of interest (e.g., THP-1 monocytes) is cultured in appropriate media.

-

Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower chamber is filled with media containing a chemoattractant.

-

Cell Seeding: The cells, pre-treated with different concentrations of this compound or a vehicle control, are seeded into the upper chamber.

-

Incubation: The chamber is incubated for a specific period to allow for cell migration through the membrane towards the chemoattractant.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet or a fluorescent dye), and counted under a microscope. The percentage of migration inhibition is calculated relative to the control.

Cytokine Release Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in biological samples.

General Protocol (Sandwich ELISA):

-

Coating: A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).

-

Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.

-

Sample Incubation: Cell culture supernatants from cells treated with this compound and a stimulant (e.g., LPS) are added to the wells. The cytokine in the sample binds to the capture antibody.

-

Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine.

-

Enzyme Conjugate: A streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

-

Measurement: The absorbance of the color is measured using a microplate reader. The concentration of the cytokine is determined by comparing the absorbance to a standard curve.

CCK and GLP-1 Secretion Assay using STC-1 Cells

The murine enteroendocrine STC-1 cell line is a common in vitro model to study the secretion of CCK and GLP-1.

Protocol Outline:

-

Cell Culture: STC-1 cells are cultured in an appropriate medium.

-

Stimulation: The cells are washed and then incubated with a buffer containing different concentrations of this compound or a control.

-

Supernatant Collection: After the incubation period, the supernatant is collected.

-

Hormone Quantification: The concentrations of CCK and GLP-1 in the supernatant are measured using commercially available ELISA kits specific for each hormone.

-

Data Analysis: The amount of hormone secreted in response to this compound is compared to the basal secretion in the control group.

Conclusion

This compound is a bioactive fatty acid with significant potential in various therapeutic areas. Its well-characterized anti-inflammatory, appetite-suppressing, and lipid-lowering effects are mediated by distinct signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties and applications of this promising natural compound. Future research should focus on elucidating the finer details of its molecular mechanisms and translating the current in vitro and in vivo findings into clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pinolenic_acid [bionity.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | PNLA | Pine nuts | TargetMol [targetmol.com]

- 6. glpbio.com [glpbio.com]

- 7. This compound | C18H30O2 | CID 5312495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy this compound | 16833-54-8 [smolecule.com]

- 9. This compound, 13237-97-3 [thegoodscentscompany.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory and immunoregulatory effects of this compound in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of this compound as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 14. researchgate.net [researchgate.net]

- 15. Linoleic acid, α-linolenic acid and enterolactone affect lipid oxidation and expression of lipid metabolism and antioxidant-related genes in hepatic tissue of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-inflammatory and immunoregulatory effects of this compound in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preparation of highly purified this compound from pine nut oil using a combination of enzymatic esterification and urea complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Pinolenic Acid in Pine Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis pathway of pinolenic acid (PLA), a unique Δ5-unsaturated fatty acid found in the seeds of various pine (Pinus) species. This document details the enzymatic steps, key enzymes, and presents available quantitative data. Furthermore, it outlines detailed experimental protocols relevant to the study of this pathway, and includes visual representations of the biochemical route and experimental workflows.

Introduction

This compound (all-cis-5,9,12-octadecatrienoic acid) is a non-methylene-interrupted fatty acid (NMIFA) characteristic of pine nuts. Its unique structure, with a double bond at the Δ5 position, distinguishes it from more common polyunsaturated fatty acids (PUFAs).[1] Research has indicated several potential health benefits associated with this compound, including anti-inflammatory effects and appetite suppression, making its biosynthesis a subject of significant interest for nutritional and pharmaceutical research.[2] This guide aims to provide a detailed technical resource for professionals engaged in the study and potential biotechnological production of this valuable fatty acid.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound in pine species is a two-step enzymatic process that occurs in the endoplasmic reticulum (ER) of seed cells. The pathway utilizes oleic acid (C18:1Δ⁹) as a precursor, which is sequentially desaturated by two distinct fatty acid desaturases.

Step 1: Synthesis of Linoleic Acid

The initial step in the pathway is the conversion of oleic acid to linoleic acid (C18:2Δ⁹,¹²). This reaction is catalyzed by Δ12-fatty acid desaturase 2 (FAD2) , a membrane-bound enzyme that introduces a double bond at the Δ12 position of the fatty acyl chain.[3][4]

Reaction: Oleoyl-CoA + NADH + H⁺ + O₂ → Linoleoyl-CoA + NAD⁺ + 2H₂O

Step 2: Synthesis of this compound

The final step is the conversion of linoleic acid to this compound (C18:3Δ⁵,⁹,¹²). This is the key reaction that defines the pathway in pine species and is catalyzed by a Δ5-desaturase . This enzyme introduces a double bond at the Δ5 position of linoleic acid.[5]

Reaction: Linoleoyl-CoA + NADH + H⁺ + O₂ → Pinolenoyl-CoA + NAD⁺ + 2H₂O

The complete biosynthetic pathway is illustrated in the diagram below.

Quantitative Data on Fatty Acid Composition in Pine Nuts

The concentration of this compound and its precursors varies significantly among different Pinus species. The following table summarizes the fatty acid composition of several commercially important pine nut species.

| Pine Species | Oleic Acid (%) | Linoleic Acid (%) | This compound (%) | Other Fatty Acids (%) | Reference |

| Pinus koraiensis | 24.0 - 29.3 | 47.0 - 60.3 | 13.0 - 20.0 | 7.7 - 10.0 | [6][7][8] |

| Pinus sibirica | 23.8 | 49.0 | 17.1 - 27.0 | 9.1 | [6][9] |

| Pinus pinea | 36.3 - 40.9 | 46.0 - 51.1 | 0.3 - 3.7 | 8.0 - 11.7 | [10][11] |

| Pinus ponderosa | 20.3 | 45.5 | 20.4 | 13.8 | |

| Pinus mugo | - | - | up to 28.3 | - | |

| Pinus eldarica | - | High | Low | - | [6] |

Experimental Protocols

Detailed characterization of the this compound biosynthesis pathway requires specific experimental procedures. As there are no standardized, publicly available protocols specifically for pine FAD2 and Δ5-desaturase, the following sections provide generalized yet detailed methodologies adapted from studies on other plant membrane-bound desaturases. These protocols serve as a starting point for researchers and will require optimization for Pinus species.

Gene Cloning and Heterologous Expression of Pine Desaturases

Objective: To isolate the coding sequences of FAD2 and Δ5-desaturase from a target Pinus species and express the recombinant proteins for functional characterization. The methylotrophic yeast Pichia pastoris is a suitable host for expressing membrane-bound proteins like desaturases.[6][8][12][13][14][15][16]

Workflow Diagram:

Detailed Methodology:

-

Total RNA Isolation: Isolate total RNA from developing pine seeds (the site of active oil synthesis) using a suitable plant RNA extraction kit or a TRIzol-based method.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

PCR Amplification: Design degenerate primers based on conserved regions of known plant FAD2 and Δ5-desaturase sequences. Perform PCR to amplify the target gene fragments. Use RACE (Rapid Amplification of cDNA Ends) to obtain the full-length coding sequences.

-

Vector Ligation: Clone the full-length cDNA into a Pichia pastoris expression vector, such as pPICZ A, which contains the methanol-inducible AOX1 promoter and a C-terminal His-tag for purification.

-

Transformation: Linearize the recombinant plasmid and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.

-

Selection: Select for positive transformants on Zeocin-containing YPDS plates.

-

Expression Induction: Grow a selected colony in BMGY medium to the mid-log phase, then transfer to BMMY medium containing methanol to induce protein expression. Continue incubation for 48-72 hours, adding methanol every 24 hours.

-

Protein Purification: Harvest the yeast cells, disrupt them by bead beating or French press, and isolate the membrane fraction by ultracentrifugation. Solubilize the membrane proteins using a suitable detergent (e.g., DDM) and purify the His-tagged recombinant desaturase using Ni-NTA affinity chromatography.[6][16]

Enzyme Assay for Desaturase Activity

Objective: To determine the enzymatic activity and substrate specificity of the recombinant pine desaturases.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified recombinant desaturase

-

Substrate: Oleic acid or linoleic acid (as acyl-CoA or incorporated into phospholipids)

-

Electron donor: NADH or NADPH

-

Cofactors: Cytochrome b5 (if not a fusion protein)

-

Buffer: Phosphate or HEPES buffer, pH 7.0-7.5

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a specific time (e.g., 30-60 minutes).

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform:methanol mixture. Extract the total lipids.

-

Derivatization: Transmethylate the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) using methanolic HCl or BF₃-methanol.

-

Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the desaturation product.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the fatty acid composition of pine nut oil or the products of enzyme assays.

Methodology:

-

Sample Preparation:

-

Oil Samples: Transmethylate a small amount of the oil to FAMEs.

-

Enzyme Assay Samples: Extract the total lipids and then transmethylate to FAMEs.

-

-

GC-MS Conditions:

-

Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-WAX or BPX70).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector at a high temperature (e.g., 250°C).

-

Oven Program: A temperature gradient program to separate FAMEs based on chain length and degree of unsaturation.

-

Detector: Mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

-

Data Analysis: Identify individual FAMEs by comparing their retention times and mass spectra with those of authentic standards and by interpreting the fragmentation patterns. Quantify the relative amounts of each fatty acid by integrating the peak areas.[7][10][11][17][18]

Conclusion

The biosynthesis of this compound in pine species is a specialized pathway involving the sequential action of Δ12- and Δ5-desaturases. While the overall pathway is understood, there is a significant opportunity for further research into the specific characteristics of the enzymes from various Pinus species. The protocols and data presented in this guide provide a solid foundation for researchers to explore the biochemistry of this unique fatty acid, with potential applications in biotechnology, nutrition, and drug development. Further studies focusing on the isolation and characterization of the key desaturase genes from high-pinolenic acid-producing pine species are warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification and characterization of a novel delta6/delta5 fatty acid desaturase inhibitor as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The FAD2 Gene in Plants: Occurrence, Regulation, and Role [frontiersin.org]

- 4. Bioinformatics study of delta-12 fatty acid desaturase 2 (FAD2) gene in oilseeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of a delta5 FA desaturase from Pythium irregulare by heterologous expression in Saccharomyces cerevisiae and oilseed crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression and Purification of Integral Membrane Fatty Acid Desaturases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. Preparation of Recombinant Membrane Proteins from Pichia pastoris for Molecular Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and characterization of a Delta5-desaturase from Oblongichytrium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Fatty Acids in the Oils of Pine Nuts by GC-MS of Their Picolinyl Esters and 4,4-dimethyloxazoline Derivatives in Combination with Silver-Ion Chromatography -Journal of the Korean Applied Science and Technology | Korea Science [koreascience.kr]

- 11. gcms.cz [gcms.cz]

- 12. anuram.org [anuram.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mining and Expression Pattern Analysis of Genes Related to the Regulation of Flowering in Korean Pine (Pinus koraiensis) [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. gcms.cz [gcms.cz]

- 18. Membrane-bound Δ12 fatty acid desaturase (FAD12); From Brassica napus to E. coli expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Pinolenic Acid on Appetite-Regulating Hormones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinolenic acid, a polyunsaturated fatty acid found in pine nuts, has garnered significant interest for its potential role in appetite regulation and weight management. This technical guide provides an in-depth analysis of the physiological effects of this compound on key appetite-regulating hormones, primarily cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1). It summarizes quantitative data from key clinical trials, details the experimental protocols used in these studies, and visualizes the proposed signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this compound and its derivatives.

Introduction

The global prevalence of obesity and related metabolic disorders has spurred research into novel therapeutic strategies that can effectively modulate appetite and energy intake. Gut hormones play a pivotal role in the intricate signaling network that governs hunger and satiety. Among these, CCK and GLP-1, released from enteroendocrine cells in the gastrointestinal tract in response to nutrient ingestion, are key mediators of satiation. This compound (PLA), a characteristic fatty acid of pine nut oil, has emerged as a promising natural compound capable of stimulating the release of these anorexigenic hormones, thereby potentially reducing food intake and promoting a feeling of fullness. This guide delves into the scientific evidence supporting the effects of this compound on appetite-regulating hormones, providing a detailed overview of the underlying mechanisms and experimental findings.

Signaling Pathways of this compound in Enteroendocrine Cells

This compound is believed to exert its effects on appetite-regulating hormones primarily through the activation of free fatty acid receptors (FFARs) expressed on the surface of enteroendocrine cells (I-cells for CCK and L-cells for GLP-1) in the small intestine. Specifically, this compound has been identified as a dual agonist for Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and Free Fatty Acid Receptor 4 (FFAR4, also known as GPR120).

The binding of this compound to these G-protein coupled receptors initiates a cascade of intracellular signaling events, leading to the secretion of CCK and GLP-1. The proposed signaling pathway is as follows:

Figure 1: Proposed signaling pathway of this compound in enteroendocrine cells.

Quantitative Data on Hormone Release

Several clinical trials have investigated the effects of this compound, typically administered as Korean pine nut oil (PNO), on CCK and GLP-1 levels in humans. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro CCK-8 Release from STC-1 Cells

| Fatty Acid (50 µM) | CCK-8 Release (pg/mL) |

| Korean Pine Nut FFA | 493 |

| Oleic Acid | 145 |

| Linoleic Acid | 138 |

| Alpha-Linolenic Acid | 124 |

| Italian Stone Pine Nut FFA | 62 |

| Control (Capric Acid) | 46 |

| Data from Pasman et al. (2008)[1] |

Table 2: In Vivo Effects of Korean Pine Nut Oil on CCK and GLP-1 in Overweight Women (n=18)

| Treatment (3g) | Hormone | Peak Increase from Placebo | Time to Peak (minutes) | Total AUC Increase vs. Placebo (4 hours) |

| Pine Nut FFA | CCK-8 | ~60% | 30 | 60.3% (p < 0.0001) |

| GLP-1 | ~25% | 60 | 25.1% (p < 0.05) | |

| Pine Nut TG | CCK-8 | ~22% | 60 | 22.0% (p = 0.0189) |

| GLP-1 | Not significant | - | Not significant | |

| Data from Pasman et al. (2008)[1] |

Table 3: Effect of PinnoThin™ FFA on Food Intake in Overweight Women (n=42)

| Treatment (2g) | Parameter | Reduction vs. Placebo | p-value |

| PinnoThin™ FFA | Food Intake (grams) | 9% | 0.036 |

| Energy Intake (kcal) | 7% (50 kcal) | Not significant | |

| Data from Hughes et al. (2008) as cited in Einerhand (2008)[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro CCK-8 Release Assay (Pasman et al., 2008)

-

Cell Line: Murine neuroendocrine tumor cell line, STC-1.

-

Cell Culture: STC-1 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 4 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Procedure:

-

STC-1 cells were seeded in 24-well plates and grown to confluence.

-

The culture medium was removed, and the cells were washed with serum-free DMEM.

-

Fatty acids (Korean Pine Nut FFA, Italian Stone Pine nut FFA, oleic acid, linoleic acid, alpha-linolenic acid, and capric acid as a negative control) were diluted in cell culture media to a final concentration of 50 µM.

-

The fatty acid solutions were added to the cells and incubated for 1 hour at 37°C.

-

After incubation, the supernatant was collected and stored at -80°C until analysis.

-

-

Hormone Measurement: CCK-8 levels in the supernatant were quantified using a commercially available enzyme immunoassay (EIA) kit.

Figure 2: Experimental workflow for the in vitro CCK-8 release assay.

Human Clinical Trial (Pasman et al., 2008)

-

Study Design: Randomized, double-blind, placebo-controlled, crossover trial.

-

Participants: 18 healthy, overweight, postmenopausal women (BMI 25-30 kg/m ²).

-

Interventions:

-

3 g Korean pine nut free fatty acids (FFA) in capsules.

-

3 g Korean pine nut triglycerides (TG) in capsules.

-

3 g olive oil (placebo) in capsules.

-

A standardized breakfast was provided immediately after capsule ingestion.

-

-

Experimental Procedure:

-

Participants fasted overnight before each study day.

-

A baseline blood sample was taken.

-

Participants consumed one of the three interventions with a standardized breakfast.

-

Blood samples were collected at 0, 30, 60, 90, 120, 180, and 240 minutes post-ingestion.

-

Appetite sensations were assessed using visual analogue scales (VAS) at the same time points.

-

A washout period of at least one week separated each intervention.

-

-

Hormone Measurement: Plasma CCK-8 and GLP-1 concentrations were determined by radioimmunoassay (RIA).

Figure 3: Experimental workflow for the human clinical trial.

Discussion and Future Directions

The available evidence from both in vitro and in vivo studies strongly suggests that this compound, particularly in its free fatty acid form, is a potent stimulator of the satiety hormones CCK and GLP-1.[1][2][3][4] The proposed mechanism involving the activation of FFAR1 and FFAR4 provides a plausible explanation for these effects. The observed reduction in prospective food intake in human subjects further supports the potential of this compound as a natural appetite suppressant.[1][2][5]

However, several areas warrant further investigation. The majority of clinical trials have been conducted with small sample sizes and for short durations. Larger, long-term studies are needed to confirm the efficacy and safety of this compound for weight management in diverse populations. Furthermore, the optimal dosage and formulation (free fatty acid vs. triglyceride) for maximizing the effects on appetite-regulating hormones and subsequent food intake require further elucidation.

Future research should also focus on the downstream effects of this compound-induced hormone release on gastric emptying, nutrient absorption, and central nervous system pathways involved in appetite control. A deeper understanding of these mechanisms will be crucial for the development of this compound-based nutraceuticals or pharmaceuticals for the management of obesity and related metabolic disorders.

Conclusion

This compound demonstrates a clear physiological effect on the release of the key appetite-regulating hormones CCK and GLP-1. The existing body of research provides a strong foundation for its potential application in weight management. This technical guide has summarized the key quantitative data, detailed the experimental protocols of seminal studies, and visualized the underlying signaling pathways to provide a comprehensive resource for the scientific community. Continued research in this area is encouraged to fully unlock the therapeutic potential of this unique fatty acid.

References

Role of pinolenic acid in lipid metabolism and cholesterol regulation

An In-depth Technical Guide on the Role of Pinolenic Acid in Lipid Metabolism and Cholesterol Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (PNLA), a non-methylene-interrupted polyunsaturated fatty acid found predominantly in pine nut oil, is gaining scientific interest for its potential role in metabolic regulation.[1][2] Structurally an isomer of γ-linolenic acid (GLA), PNLA engages in unique metabolic and signaling pathways that influence lipid metabolism, cholesterol homeostasis, and appetite control.[3] This technical guide synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and key signaling pathways to provide a comprehensive overview for the scientific community. Evidence from in vitro, animal, and human studies suggests that PNLA's mechanisms of action include the modulation of satiety hormones, enhancement of hepatic LDL cholesterol uptake, and transcriptional control of genes central to lipid synthesis.[4][5][6]

Role in Appetite Regulation and Satiety

One of the most studied effects of this compound is its role in appetite suppression, mediated through the stimulation of key gut hormones.[7][8]

Mechanism of Action: Satiety Hormone Release

This compound has been shown to stimulate enteroendocrine cells in the gastrointestinal tract to release cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1).[9][10] These hormones are critical satiety signals that act on the central nervous system to reduce food intake and promote feelings of fullness.[7][10] The activation of G-protein-coupled free fatty acid receptors, specifically FFA1 and FFA4, by this compound is a proposed upstream mechanism that may trigger this hormonal release.[11][12]

Quantitative Data: Human Clinical Trials

Clinical studies have quantified the effects of pine nut oil, rich in this compound, on appetite and satiety hormone levels. The results from a key study are summarized below.

Table 1: Effect of this compound on Satiety Hormones and Appetite

| Parameter | Treatment Group (3g Pine Nut Oil) | Placebo Group (Olive Oil) | Percentage Change vs. Placebo | Study Population | Reference |

|---|---|---|---|---|---|

| CCK Release | Significantly Increased (p<0.0001) | No significant change | Not specified | 18 overweight women | [10] |

| GLP-1 Release | Significantly Increased (p<0.0001) | No significant change | Not specified | 18 overweight women | [10] |

| "Desire to eat" (Visual Analog Scale) | Reduced | Baseline | 29% Lower | 18 overweight women | [10] |

| "Prospective food intake" (Visual Analog Scale) | Reduced | Baseline | 36% Lower | 18 overweight women |[10] |

Signaling Pathway: Appetite Regulation

The following diagram illustrates the proposed signaling cascade from ingestion of this compound to the physiological response of satiety.

Caption: this compound stimulates gut hormone release leading to appetite suppression.

Experimental Protocol: Measurement of Satiety Hormones in Humans

This protocol is based on methodologies used in randomized controlled trials investigating the effects of this compound on satiety.[10]

-

Study Design: A randomized, double-blind, placebo-controlled, crossover trial is employed.

-

Participants: Overweight but otherwise healthy subjects (e.g., BMI 25-30 kg/m ²) are recruited.

-

Intervention: Participants are administered capsules containing either 3 grams of active ingredient (e.g., Korean pine nut oil) or a placebo (e.g., olive oil) before a standardized test meal.

-

Blood Sampling: Venous blood samples are collected into tubes containing appropriate preservatives (e.g., aprotinin for CCK) at baseline (0 min) and at multiple post-ingestion time points (e.g., 30, 60, 90, 120, 180, and 240 minutes).[10][13]

-

Hormone Quantification: Plasma is separated by centrifugation. Hormone concentrations (CCK, GLP-1) are quantified using validated methods such as:

-

Radioimmunoassay (RIA): A traditional method requiring highly specific antibodies to distinguish CCK from homologous peptides like gastrin.[14][15]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A modern, highly specific, and sensitive method capable of detecting peptides in the low picomolar range.[16]

-

-

Appetite Assessment: Subjective feelings of hunger and prospective food intake are recorded at each time point using a 100-mm Visual Analog Scale (VAS).

-

Data Analysis: The area under the curve (AUC) for hormone concentration over time is calculated. Statistical analysis (e.g., repeated measures ANOVA) is used to compare the effects of the treatment versus placebo.

Role in Cholesterol Regulation

This compound has been investigated for its potential cholesterol-lowering properties, primarily through its influence on hepatic low-density lipoprotein (LDL) receptor activity.[3][4]

Mechanism of Action: Enhanced Hepatic LDL Uptake

In vitro studies using human hepatoma (HepG2) cells have demonstrated that this compound can enhance the internalization of LDL particles.[17][18] This suggests that PNLA may lower circulating LDL cholesterol by promoting its clearance from the bloodstream via the liver.[17] The precise molecular mechanism appears complex, as some studies show increased receptor function while others report a decrease in LDL receptor (LDLr) mRNA levels, pointing towards post-transcriptional regulatory control.[6][17]

Quantitative Data: In Vitro LDL Receptor Activity

The following table summarizes data from a study comparing the effects of fatty acid extracts with low and high concentrations of this compound on LDL uptake in HepG2 cells.

Table 2: Effect of this compound on LDL Receptor Activity (in vitro)

| Treatment Group | This compound Conc. | LDL Internalization (Arbitrary Fluorescence Units) | Cell Line | Reference |

|---|---|---|---|---|

| High-Pinolenic Acid FA Extract (HPAFAE) | 45.1% | 47.0 ± 0.15 | HepG2 | [17][18] |

| Low-Pinolenic Acid FA Extract (LPAFAE) | 14.1% | 25.6 ± 0.36 | HepG2 |[17][18] |

Experimental Workflow: LDL Receptor Activity Assay

This diagram outlines the typical workflow for assessing LDL receptor activity in a cell-based model.

Caption: Workflow for quantifying LDL receptor-mediated uptake in cultured cells.

Experimental Protocol: LDL Internalization Assay in HepG2 Cells

This protocol describes a method to measure LDL receptor functional activity.[17][18]

-

Cell Culture: Human hepatoma HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.

-

Treatment: Cells are washed and incubated in serum-free medium containing a fatty acid-free bovine serum albumin (BSA) control or various concentrations of this compound (e.g., 50 µM) for 24 hours.[6]

-

LDL Labeling: Human LDL is fluorescently labeled with 3,3'-dioctadecylindocarbocyanine (DiI-LDL).

-

Uptake Assay: After the treatment period, the medium is replaced with fresh serum-free medium containing DiI-LDL (e.g., 10 µg/mL). The cells are incubated for an additional period (e.g., 4-6 hours) to allow for receptor-mediated endocytosis of the labeled LDL.

-

Quantification: Cells are washed extensively with a cold buffer to remove non-internalized DiI-LDL. The internalized DiI-LDL is then extracted from the cells using an appropriate solvent (e.g., isopropanol).

-

Measurement: The fluorescence of the cell extracts is measured using a fluorometer. The protein concentration of each well is determined to normalize the fluorescence values.

-

Data Analysis: The normalized fluorescence values from the this compound-treated cells are compared to the BSA-treated control cells to determine the relative change in LDL internalization.

Role in Hepatic Lipid Metabolism

This compound directly influences the genetic machinery controlling the synthesis of fatty acids and cholesterol within the liver.

Mechanism of Action: Transcriptional Regulation

Studies in HepG2 cells show that this compound significantly downregulates the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[6] SREBP-1c is a master transcriptional regulator of lipogenesis, and its suppression leads to the reduced expression of downstream target genes, including Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase 1 (SCD1).[6] This action effectively curtails de novo fatty acid synthesis. Additionally, PNLA has been found to reduce the expression of HMG-CoA Reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis.[6] In animal models, diets containing pine nut oil tended to increase the expression of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1a (Cpt1a).[19][20]

Quantitative Data: Gene Expression Analysis (in vitro)

The table below presents the significant changes in the mRNA levels of key metabolic genes in HepG2 cells following treatment with this compound.

Table 3: Effect of this compound on Gene Expression in HepG2 Cells

| Gene | Treatment (50 µM PNLA vs. BSA Control) | Percentage Change vs. Control | Gene Function | Reference |

|---|---|---|---|---|

| SREBP-1c | Significantly Lower | 53% Lower | Master regulator of fatty acid synthesis | [6] |

| FAS | Significantly Lower | 54% Lower | Fatty acid synthesis | [6] |

| SCD1 | Significantly Lower | 38% Lower | Fatty acid desaturation | [6] |

| HMGCR | Significantly Lower | 30% Lower | Cholesterol synthesis (rate-limiting step) | [6] |

| LDLr | Significantly Lower | 43% Lower | LDL cholesterol uptake (mRNA level) | [6] |

| ACSL3 | Significantly Lower | 30% Lower | Fatty acid activation for metabolism |[6] |

Signaling Pathway: Hepatic Lipid Metabolism

This diagram summarizes the influence of this compound on major pathways of lipid synthesis and uptake in hepatocytes, highlighting the divergent effects on LDL receptor mRNA versus function.

Caption: this compound's dual action on hepatic lipid synthesis and uptake pathways.

Experimental Protocol: Gene Expression Analysis by qPCR

This protocol outlines the steps for quantifying mRNA levels of metabolic genes in response to this compound.[6]

-

Cell Culture and Treatment: HepG2 cells are cultured as described in section 2.4.1 and treated with 50 µM this compound or a BSA control for 24 hours.

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions. RNA quality and quantity are assessed via spectrophotometry.

-

Reverse Transcription: A fixed amount of total RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Quantitative Real-Time PCR (qPCR): The qPCR reaction is prepared using a SYBR Green master mix, gene-specific primers for target genes (e.g., SREBP1c, FAS, SCD1, HMGCR, LDLr) and a housekeeping gene (e.g., GAPDH, ACTB), and the cDNA template.

-

Thermocycling: The reaction is run on a real-time PCR instrument with an appropriate cycling protocol (denaturation, annealing, extension).

-

Data Analysis: The relative expression of each target gene is calculated using the comparative CT (ΔΔCT) method, normalizing the expression to the housekeeping gene and relative to the BSA control group.

Conclusion and Future Directions

This compound demonstrates multifaceted effects on lipid metabolism and cholesterol regulation through distinct signaling and transcriptional pathways. Its ability to stimulate satiety hormones CCK and GLP-1 presents a potential avenue for weight management interventions.[9] Furthermore, its influence on hepatic lipid metabolism, characterized by the suppression of lipogenic gene expression and enhancement of LDL receptor-mediated clearance, positions it as a compound of interest for managing dyslipidemia.[6][17]

However, the current body of evidence, particularly from human trials, is still limited.[4][7] Future research should focus on larger, long-term clinical studies to confirm efficacy in diverse populations. A key area for investigation is the apparent discrepancy between PNLA's effects on LDL receptor mRNA levels and its functional activity, which suggests complex post-transcriptional or post-translational regulatory mechanisms that warrant further exploration. Elucidating the full spectrum of its molecular targets, including its role as a dual FFA1/FFA4 agonist, will be critical for its potential development as a therapeutic agent.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. caringsunshine.com [caringsunshine.com]

- 5. A review of the functional effects of pine nut oil, this compound and its derivative eicosatrienoic acid and their potential health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Downregulates Lipid Anabolic Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caringsunshine.com [caringsunshine.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Calorie Restriction Without Hunger - Life Extension [lifeextension.com]

- 10. rejuvenation-science.com [rejuvenation-science.com]

- 11. Activity of dietary fatty acids on FFA1 and FFA4 and characterisation of this compound as a dual FFA1/FFA4 agonist with potential effect against metabolic diseases | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 12. findresearcher.sdu.dk [findresearcher.sdu.dk]

- 13. An improved method for estimating cholecystokinin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How to measure cholecystokinin in tissue, plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. interscienceinstitute.com [interscienceinstitute.com]

- 16. Optimized LC-MS/MS Method for the Detection of ppCCK(21–44): A Surrogate to Monitor Human Cholecystokinin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective increase in this compound (all-cis-5,9,12-18:3) in Korean pine nut oil by crystallization and its effect on LDL-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Korean pine nut oil replacement decreases intestinal lipid uptake while improves hepatic lipid metabolism in mice -Nutrition Research and Practice | Korea Science [koreascience.kr]

- 20. Korean pine nut oil replacement decreases intestinal lipid uptake while improves hepatic lipid metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Ancient Panacea Goes Under the Microscope: A Technical Guide to the Historical and Modern Therapeutic Applications of Pinolenic Acid-Containing Pine Nuts

A deep dive into the traditional medicinal uses of pine nuts and the scientific validation of their key bioactive component, pinolenic acid, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. From ancient remedies to modern clinical trials, we explore the anti-inflammatory, appetite-suppressing, and gastroprotective potential of these remarkable seeds.

For centuries, various cultures have revered pine nuts not just as a source of nutrition, but as a potent medicinal agent. Traditional Chinese Medicine (TCM), for instance, has long utilized pine nuts to address a range of ailments, from respiratory conditions to digestive complaints. This guide synthesizes the historical ethnomedical knowledge with current scientific evidence, focusing on the quantitative effects and molecular mechanisms of this compound, a unique fatty acid found in pine nuts.

From Traditional Wisdom to Scientific Validation

The historical use of pine nuts in traditional medicine is geographically and culturally diverse. In TCM, pine nuts are considered to have warming properties and are used to moisten the lungs, relieve coughs, and aid in digestion by lubricating the intestines. Native American cultures have also traditionally used pine nuts for their nutritional and medicinal properties. In Russia and Siberia, pine nut oil has been a staple in folk medicine, particularly for treating digestive issues like gastritis and ulcers.

Modern scientific inquiry has begun to unravel the biochemical basis for these traditional uses, with a significant focus on this compound (PNLA), an omega-6 polyunsaturated fatty acid found in high concentrations in the oil of certain pine nut species, particularly Korean pine (Pinus koraiensis) and Siberian pine (Pinus sibirica).

Quantitative Analysis of Pine Nut Oil Composition

The therapeutic efficacy of pine nut oil is intrinsically linked to its unique fatty acid profile. The concentration of this compound can vary depending on the pine species and extraction method. Below is a summary of the fatty acid composition of Korean and Siberian pine nut oils.

| Fatty Acid | Korean Pine Nut Oil (%) | Siberian Pine Nut Oil (%) |

| This compound (C18:3) | 14-19 | ~25 |

| Linoleic Acid (C18:2) | 47.92 | ~35 |

| Oleic Acid (C18:1) | 28.40 | - |

| Palmitic Acid (C16:0) | - | - |

| Stearic Acid (C18:0) | - | - |

The Anti-inflammatory Properties of this compound

Chronic inflammation is a hallmark of numerous diseases. Research has demonstrated that this compound possesses significant anti-inflammatory properties, corroborating the traditional use of pine nuts for inflammatory conditions. In vitro studies using human macrophage-like cells (THP-1) have shown that this compound can significantly reduce the production of key pro-inflammatory mediators.

| Inflammatory Mediator | Cell Line | Treatment | Result |

| Interleukin-6 (IL-6) | THP-1 macrophages | This compound | 46% reduction in production |

| Tumor Necrosis Factor-alpha (TNF-α) | THP-1 macrophages | This compound | 18% reduction in production |

| Prostaglandin E2 (PGE2) | THP-1 macrophages | This compound | 87% reduction in production |

Signaling Pathways Involved in the Anti-inflammatory Action of this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of many pro-inflammatory genes. Conversely, this compound activates Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors with well-established anti-inflammatory roles.

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.

Figure 2: Activation of the PPAR Signaling Pathway by this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

Macrophage Differentiation and Treatment: THP-1 monocytes are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours. The differentiated macrophages are then pre-treated with varying concentrations of this compound for 2 hours before stimulation with lipopolysaccharide (LPS) at 1 µg/mL for 24 hours to induce an inflammatory response.

Measurement of Inflammatory Mediators: The levels of IL-6, TNF-α, and PGE2 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Appetite Suppression: A Potential Role in Weight Management

The traditional belief in the satiating effect of pine nuts is now supported by clinical evidence. This compound has been shown to stimulate the release of satiety hormones, leading to a reduction in food intake. A randomized, double-blind, placebo-controlled clinical trial involving overweight women demonstrated the potent appetite-suppressing effects of Korean pine nut oil.

| Parameter | Treatment (3g Korean Pine Nut Oil) | Placebo (Olive Oil) | p-value |

| Cholecystokinin (CCK) Release | Significant Increase | No significant change | <0.0001 |

| Glucagon-like peptide-1 (GLP-1) Release | Significant Increase | No significant change | <0.0001 |

| "Desire to eat" (VAS Score) | 29% Lower | - | - |

| "Prospective food intake" (VAS Score) | 36% Lower | - | - |

Experimental Protocol: Clinical Trial on Appetite Suppression

Study Design: A randomized, double-blind, placebo-controlled crossover study.

Participants: Overweight but otherwise healthy female volunteers with a Body Mass Index (BMI) between 25 and 30 kg/m ².

Intervention: Participants receive either 3 grams of Korean pine nut oil or a placebo (olive oil) in the form of capsules 30 minutes before a standardized test meal.

Measurements: Blood samples are collected at baseline and at regular intervals after the meal to measure the concentrations of satiety hormones (CCK, GLP-1). Subjective feelings of appetite, satiety, and prospective food consumption are assessed using a Visual Analogue Scale (VAS).

Gastroprotective Effects: A Traditional Remedy for Digestive Ailments

The historical use of Siberian pine nut oil for gastritis and peptic ulcers is a cornerstone of Russian folk medicine. Clinical studies conducted in Russia have reported positive outcomes, although the methodologies of these studies are not as rigorously documented as modern clinical trials. The proposed mechanism for this gastroprotective effect is the oil's ability to reduce inflammation in the gastric mucosa and promote healing.

One study reported that after a 21 to 24-day course of treatment with Siberian pine nut oil (one teaspoon taken three times a day before meals), patients with erosive-ulcerative lesions of the stomach and duodenum showed complete healing of erosions and ulcers in a significant number of cases.

Experimental Workflow: Evaluation of Gastroprotective Effects

Figure 3: Experimental Workflow for Evaluating the Gastroprotective Effects of Siberian Pine Nut Oil.

Conclusion and Future Directions

The convergence of traditional medicinal knowledge and modern scientific investigation provides a compelling case for the therapeutic potential of this compound-containing pine nuts. The quantifiable anti-inflammatory, appetite-suppressing, and potential gastroprotective effects of this compound open avenues for the development of novel nutraceuticals and pharmaceuticals.

Further rigorous, large-scale clinical trials are warranted to fully elucidate the efficacy and safety of pine nut oil and its derivatives for various health applications. Detailed mechanistic studies will also be crucial for optimizing their therapeutic use and for the targeted development of new drugs. This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this ancient yet remarkably relevant natural remedy.

Pinolenic Acid: A Bioactive Compound for Functional Foods and Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pinolenic acid (PNLA), a naturally occurring polyunsaturated fatty acid found in pine nuts, is emerging as a potent bioactive compound with significant potential in the development of functional foods and therapeutics. Its unique chemical structure, an isomer of γ-linolenic acid (GLA), underpins its diverse physiological effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its mechanisms of action in appetite suppression, anti-inflammatory activity, and lipid metabolism. Detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying signaling pathways are presented to support further research and development in this promising area.

Introduction to this compound

This compound is a delta-5-unsaturated fatty acid, formally designated as all-cis-5,9,12-18:3. It is found in the seeds of various pine species (Pinus spp.), with the highest concentrations typically found in Korean pine nuts (Pinus koraiensis) and Siberian pine nuts (Pinus sibirica), where it can constitute up to 20-27% of the total fatty acids.[1] Unlike the more common omega-3 and omega-6 fatty acids, this compound possesses a unique polymethylene-interrupted double bond structure, which is believed to contribute to its distinct biological activities.

Bioactive Properties of this compound

Appetite Suppression

This compound has gained significant attention for its potential role in weight management through appetite suppression. Clinical studies have demonstrated that the consumption of Korean pine nut oil, rich in this compound, can lead to a reduction in food intake and an increase in feelings of satiety.[2][3]

The primary mechanism behind this effect is the stimulation of the release of two key satiety hormones from enteroendocrine cells in the gastrointestinal tract: cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1).[2][4][5] CCK slows gastric emptying and induces a feeling of fullness, while GLP-1 enhances insulin secretion, inhibits glucagon release, and acts on the central nervous system to reduce appetite.

A notable clinical trial involving overweight women demonstrated that the intake of 3 grams of pine nut oil before a meal significantly increased the levels of CCK and GLP-1 over a four-hour period.[2] This hormonal response was accompanied by a self-reported 29% reduction in the "desire to eat" and a 36% reduction in "prospective food intake" as measured by a visual analog scale (VAS).[2]

Anti-inflammatory Effects

Chronic inflammation is a key pathological factor in a range of diseases, including rheumatoid arthritis, atherosclerosis, and metabolic syndrome. This compound has demonstrated potent anti-inflammatory properties in various in vitro and in vivo models.

The anti-inflammatory actions of this compound are mediated, in part, by its ability to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways.[6][7] By inhibiting these pathways, this compound can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as other inflammatory mediators like prostaglandin E2 (PGE2).[1][6]

Studies on peripheral blood mononuclear cells (PBMCs) from patients with rheumatoid arthritis have shown that this compound can significantly reduce the release of TNF-α and IL-6.[1] In LPS-stimulated THP-1 macrophages, this compound has been shown to decrease the levels of IL-6, TNF-α, and PGE2.[1]

Lipid Metabolism

This compound has shown promise in regulating lipid metabolism, which is a critical factor in the prevention and management of non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.[8][9]

The primary mechanism of action in this context involves the activation of the AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) signaling pathway.[8][9][10] Activation of this pathway leads to a downstream cascade of events that collectively inhibit lipogenesis (fat synthesis) and promote fatty acid oxidation (fat burning). This compound has been shown to increase the phosphorylation of AMPK, which in turn activates SIRT1. This leads to the downregulation of key lipogenic transcription factors such as sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FASN).[8][9]

In a study using HepG2 cells, a human liver cell line, this compound was found to significantly inhibit oleic acid-induced lipid accumulation.[8] It also reduced the cellular levels of triglycerides and total cholesterol.[8] Furthermore, this compound treatment led to a decrease in the expression of genes involved in fatty acid synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the bioactive effects of this compound.

Table 1: Effects of this compound on Appetite Suppression in Humans

| Study Parameter | Dosage | Results | Reference |

| Change in CCK Levels | 3g Pine Nut Oil | Significant increase over 4 hours (p<0.0001) | [2] |

| Change in GLP-1 Levels | 3g Pine Nut Oil | Significant increase over 4 hours (p<0.0001) | [2] |

| Reduction in "Desire to Eat" (VAS) | 3g Pine Nut Oil | 29% reduction | [2] |

| Reduction in "Prospective Food Intake" (VAS) | 3g Pine Nut Oil | 36% reduction | [2] |

| Reduction in Food Intake (ad libitum meal) | 2g Pine Nut Oil FFA | 9% reduction in grams | [3] |

Table 2: Anti-inflammatory Effects of this compound in Vitro

| Cell Type | Stimulant | PNLA Concentration | Effect | Reference |

| THP-1 Macrophages | LPS | Not specified | ↓ IL-6 (46%), ↓ TNF-α (18%), ↓ PGE2 (87%) | [1] |

| Murine Microglial BV-2 Cells | LPS | 50 µM | ↓ NO, IL-6, TNF-α (27-74%) | [1] |

| Rat Primary Peritoneal Macrophages | LPS | Not specified | ↓ NO, PGE2 (35%) | [1] |

| PBMCs (Rheumatoid Arthritis Patients) | LPS | 25 µM & 50 µM | ↓ IL-6 release (from 206.3 to 103.94 & 93.84 pg/ml) | [6] |

| PBMCs (Healthy Controls) | LPS | 25 µM & 50 µM | ↓ IL-6 release (from 206.5 to 122.33 & 135.68 pg/ml) | [6] |

| Purified CD14+ Monocytes (RA Patients) | LPS | Not specified | ↓ TNF-α (23%), ↓ IL-6 (25%), ↓ IL-1β (23%) | [7] |

Table 3: Effects of this compound on Lipid Metabolism in HepG2 Cells

| Treatment | Measured Parameter | Effect | Reference |

| Oleic Acid + this compound | Lipid Accumulation | Dramatic inhibition | [8] |

| Oleic Acid + this compound | Cellular Triglycerides | Obvious decrease | [8] |

| Oleic Acid + this compound | Total Cholesterol | Obvious decrease | [8] |

| This compound | p-AMPK Expression | Increased phosphorylation | [8] |

| This compound | SREBP-1c Expression | Reduced expression | [8] |

| This compound | FASN Expression | Reduced expression | [8] |

Signaling Pathways and Mechanisms of Action

The bioactive effects of this compound are underpinned by its interaction with specific molecular signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

Appetite Suppression Signaling Pathway

Caption: this compound stimulates enteroendocrine cells to release CCK and GLP-1, leading to satiety.

Anti-inflammatory Signaling Pathway (NF-κB and JAK-STAT Inhibition)

Caption: this compound inhibits NF-κB and JAK-STAT pathways, reducing pro-inflammatory gene expression.

Lipid Metabolism Signaling Pathway (AMPK/SIRT1 Activation)

Caption: this compound activates the AMPK/SIRT1 pathway, inhibiting lipogenesis and promoting fatty acid oxidation.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the bioactive properties of this compound. For detailed, step-by-step protocols, researchers should refer to the original publications.

Extraction and Purification of this compound

A common method for enriching this compound from pine nut oil involves a two-step process of lipase-catalyzed esterification followed by urea complexation.[11][12]

-

Saponification and Fatty Acid Liberation: Pine nut oil is first saponified using an alkali (e.g., sodium hydroxide or potassium hydroxide in ethanol) to hydrolyze the triglycerides and liberate the free fatty acids.[13]

-

Lipase-Catalyzed Esterification: The resulting free fatty acid mixture is then subjected to selective esterification using a lipase, such as from Candida rugosa. This enzyme selectively esterifies other fatty acids, leaving a fraction enriched in this compound.

-

Urea Complexation: The this compound-enriched fraction is then treated with urea in an alcoholic solvent (e.g., ethanol or methanol). Urea forms crystalline inclusion complexes with saturated and monounsaturated fatty acids, which can be removed by filtration, leaving a highly purified this compound concentrate in the liquid phase.[11][12]

In Vitro Cell Culture Experiments

-

Cell Lines:

-

HepG2 (Human Hepatoma Cells): Used to model liver lipid metabolism and to study the effects of this compound on lipogenesis and cholesterol regulation.[8][9]

-

THP-1 (Human Monocytic Cells): Differentiated into macrophages to investigate the anti-inflammatory effects of this compound, particularly its impact on cytokine production in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][6]

-

STC-1 (Murine Enteroendocrine Cells): Employed to study the secretion of satiety hormones like CCK and GLP-1 in response to this compound.[2]

-

-

Assays:

-

Lipid Accumulation: Oil Red O staining is used to visualize and quantify lipid droplets within cells.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) and RNA sequencing are used to measure the expression levels of genes involved in lipid metabolism (e.g., SREBP-1c, FASN) and inflammation (e.g., TNF-α, IL-6).[6][8]

-

Protein Analysis: Western blotting is used to determine the levels of key signaling proteins and their phosphorylation status (e.g., p-AMPK).[8]

-

Cytokine Measurement: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.[6]

-

Human Clinical Trials (Appetite Suppression)

-

Study Design: Randomized, double-blind, placebo-controlled crossover trials are the gold standard.[2]

-

Participants: Typically overweight or obese individuals.

-

Intervention: Administration of encapsulated pine nut oil or a placebo (e.g., olive oil) before a standardized meal.

-

Outcome Measures:

-

Hormone Levels: Blood samples are collected at regular intervals to measure the concentrations of satiety hormones (CCK, GLP-1) using radioimmunoassay or ELISA.[2]

-

Subjective Appetite Ratings: Visual Analog Scales (VAS) are used to assess feelings of hunger, fullness, and desire to eat.[2]

-

Food Intake: Ad libitum meals are provided, and the amount of food consumed is measured.[3]

-

Conclusion and Future Directions

This compound is a promising bioactive compound with well-documented effects on appetite suppression, inflammation, and lipid metabolism. The mechanisms underlying these effects are being increasingly elucidated, providing a strong scientific basis for its use in functional foods and as a potential therapeutic agent.

Future research should focus on:

-

Long-term clinical trials: To establish the long-term efficacy and safety of this compound for weight management and in the context of chronic inflammatory and metabolic diseases.

-

Bioavailability and metabolism: Further investigation into the absorption, distribution, metabolism, and excretion of this compound in humans.

-

Synergistic effects: Exploring the potential synergistic effects of this compound with other bioactive compounds.

-

Food matrix effects: Investigating how the food matrix influences the bioavailability and efficacy of this compound.

The continued exploration of this compound holds significant promise for the development of novel, evidence-based nutritional strategies to address some of the most pressing health challenges of our time.

References

- 1. mdpi.com [mdpi.com]

- 2. rejuvenation-science.com [rejuvenation-science.com]

- 3. researchgate.net [researchgate.net]

- 4. caringsunshine.com [caringsunshine.com]

- 5. transbiomedicine.com [transbiomedicine.com]

- 6. Anti-inflammatory and immunoregulatory effects of this compound in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pinolenic-acid-ameliorates-oleic-acid-induced-lipogenesis-and-oxidative-stress-via-ampk-sirt1-signaling-pathway-in-hepg2-cells - Ask this paper | Bohrium [bohrium.com]

- 9. This compound ameliorates oleic acid-induced lipogenesis and oxidative stress via AMPK/SIRT1 signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of highly purified this compound from pine nut oil using a combination of enzymatic esterification and urea complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective increase in this compound (all-cis-5,9,12-18:3) in Korean pine nut oil by crystallization and its effect on LDL-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN105175243A - Method for purifying this compound from pine seed oil - Google Patents [patents.google.com]

A Technical Review of Pinolenic Acid: Mechanisms and Health Benefits

An In-depth Guide for Researchers and Drug Development Professionals

Pinolenic acid (PNLA), a polyunsaturated fatty acid found in pine nuts, is gaining attention for its potential therapeutic applications. This review synthesizes current research on its health benefits, focusing on appetite suppression, anti-inflammatory effects, and modulation of lipid metabolism. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support further investigation and development.

Appetite Suppression and Satiety

This compound has been shown to influence appetite by stimulating the release of key satiety hormones.[1][2][3] The primary mechanism involves the release of cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1), which are gut hormones that signal fullness to the brain.[1][2][4]

Signaling Pathway for Appetite Suppression

The ingestion of this compound, particularly in its free fatty acid (FFA) form, stimulates enteroendocrine cells (I-cells and L-cells) in the small intestine. This leads to the secretion of CCK and GLP-1. These hormones then act on the central nervous system, partly via the vagus nerve, to induce a feeling of satiety and reduce the desire to eat.

Quantitative Data from Human Clinical Trials

Clinical studies have quantified the effects of Korean pine nut oil, rich in this compound, on satiety markers and food intake.

| Study (Reference) | Subjects | Dosage & Form | Key Quantitative Outcomes |

| Pasman et al. | 18 overweight women | 3g FFA or TG | CCK Release: Significantly higher than placebo 30-180 min post-administration (FFA) and 60-120 min (TG).[1] GLP-1 Release: 25.1% higher 60 min after FFA administration vs. placebo.[1] Prospective Food Consumption: 36% lower 30 min after FFA administration.[1][4] |

| Hughes et al.[5] | 42 overweight women | 2g FFA | Food Intake: 9% reduction in ad-libitum food intake 30 minutes after dosing compared to placebo.[5] Energy Intake: Tendency to decrease, with a reduction of about 50 kcal observed.[6] |

Key Experimental Protocol: Pasman et al. Study

-

Design: Randomized, double-blind, placebo-controlled crossover trial.

-

Participants: 18 healthy, overweight postmenopausal women (BMI 25-30 kg/m ²).

-

Intervention: Participants received 3g of this compound as either free fatty acids (FFA) or triglycerides (TG), or a placebo (olive oil), in gel capsules immediately before a standardized breakfast.

-

Data Collection: Blood samples were collected at baseline and at 30, 60, 90, 120, 180, and 240 minutes post-ingestion. Subjective appetite sensations were recorded using 100-mm Visual Analogue Scales (VAS).

-

Hormone Analysis: Plasma concentrations of CCK and GLP-1 were determined using established radioimmunoassay (RIA) kits.

Anti-Inflammatory and Immunomodulatory Effects

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[7][8][9] These effects have been observed in various cell types, including monocytes and macrophages.[8][10]

Anti-Inflammatory Signaling

PNLA has been shown to suppress the NF-κB and STAT signaling pathways, which are crucial regulators of the inflammatory response.[7][10] By inhibiting these pathways, PNLA reduces the expression of pro-inflammatory enzymes like COX-2 and iNOS, and cytokines such as TNF-α and IL-6.[7]

Quantitative Data from In Vitro Studies

| Study (Reference) | Cell Line | PNLA Concentration | Key Quantitative Outcomes |

| Chen et al.[7] | LPS-stimulated THP-1 Macrophages | Not specified | IL-6 Reduction: 46% TNF-α Reduction: 18% PGE2 Reduction: 87% |

| Takala et al.[8] | Murine Microglial (BV-2) cells | 50 µM | Nitric Oxide Reduction: 41% IL-6 Reduction: 74% TNF-α Reduction: 27% |

| Al-Shaikh et al.[10] | LPS-stimulated PBMCs (RA Patients) | Not specified | IL-6 Reduction: 60% TNF-α Reduction: Not specified PGE2 Reduction: Significant (P < 0.0001) |

| Al-Shaikh et al.[10] | THP-1 Monocytes | 25-100 µM | Cell Migration Reduction: 55% (P < 0.001) |

Key Experimental Protocol: Al-Shaikh et al. (PBMC Study)

-

Design: In vitro study using peripheral blood mononuclear cells (PBMCs).

-

Participants: Cells were isolated from 10 rheumatoid arthritis (RA) patients and 6 healthy controls.

-

Intervention: Isolated PBMCs were pre-treated with this compound (25 or 50 µM) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Data Collection: Supernatants from the cell cultures were collected after stimulation.

-